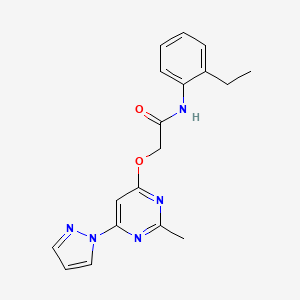

N-(2-ethylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-14-7-4-5-8-15(14)22-17(24)12-25-18-11-16(20-13(2)21-18)23-10-6-9-19-23/h4-11H,3,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGILUBVUVMRILH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

Synthesis of the pyrimidine ring: This step often involves the condensation of a β-ketoester with a guanidine derivative.

Coupling of the pyrazole and pyrimidine rings: This can be done using a suitable coupling reagent such as EDCI or DCC in the presence of a base.

Introduction of the acetamide group: This step involves the reaction of the intermediate with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

N-(2-ethylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide has shown promise in anticancer research. Studies have indicated that compounds containing pyrazole and pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in DNA replication and repair processes.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Pyrazole derivatives have been extensively studied for their ability to combat bacterial and fungal infections.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Type of Activity | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antifungal | C. albicans | |

| This compound | TBD | TBD | TBD |

Neurological Applications

The neuroprotective effects of pyrazole derivatives suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A research article highlighted that similar compounds could inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.

Anti-inflammatory Effects

The compound’s structure suggests it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Table 2: Inhibition of Inflammatory Pathways by Pyrazole Derivatives

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Research Implications and Gaps

- Molecular Docking: Epirimil’s use of flexible docking to predict anticonvulsant activity suggests a methodology applicable to the target compound.

- Structural Analysis : SHELX-based crystallography (as in ) could resolve the target compound’s conformation, clarifying how the 2-ethylphenyl group influences steric effects.

- Synthetic Challenges : The pyrimidine-pyrazole-oxy linkage may require optimized coupling conditions compared to thioether or amine analogues.

Biological Activity

N-(2-ethylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound characterized by its unique structure, which includes a pyrazole and pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 337.4 g/mol. The compound features an acetamide functional group, which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1421443-88-0 |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors involved in cellular signaling pathways. Research indicates that the compound may modulate various biological processes such as cell proliferation, differentiation, and apoptosis.

Anticancer Activity

The compound's anticancer potential has been explored in various contexts. For example, related compounds have demonstrated significant cytotoxic effects against cancer cell lines, with IC values indicating strong anti-proliferative capabilities. In one study involving pyrimidine derivatives, compounds showed IC values in the range of 16.782 µg/mL against HepG2 liver cancer cells . This suggests that this compound may exhibit similar properties.

Case Studies

- Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications at the C2 position significantly enhanced their biological activity, suggesting a similar approach could be beneficial for this compound .

- Antiviral Screening : In a screening study for antiviral agents, compounds with pyrazole and pyrimidine rings were tested against HIV. Several showed promising results, hinting at the potential for this compound to inhibit viral replication through similar mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.